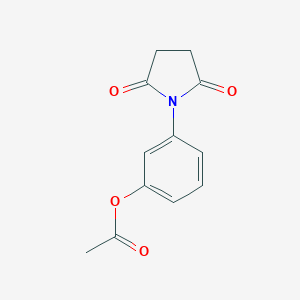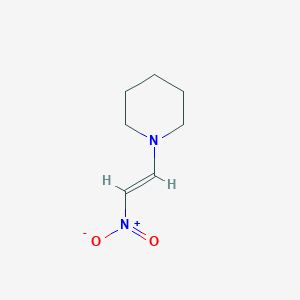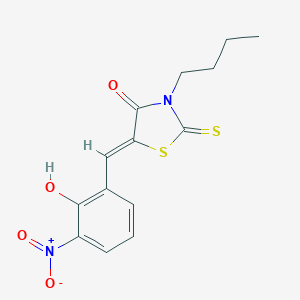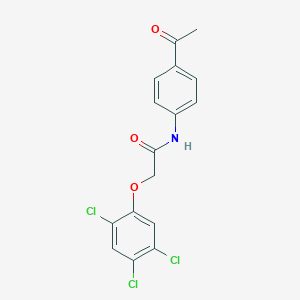
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group attached to a tetrafluoropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine typically involves the reaction of diphenylphosphine oxide with a tetrafluoropyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine oxide, followed by nucleophilic substitution on the tetrafluoropyridine ring .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The diphenylphosphoryl group can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific nucleophile or redox reagent used. For example, substitution with an amine would yield an aminopyridine derivative, while reduction of the diphenylphosphoryl group could yield a phosphine oxide .
Scientific Research Applications
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Biological Research: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of 4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine involves its interaction with various molecular targets. The diphenylphosphoryl group can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, the tetrafluoropyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl Azide: Used in peptide synthesis and as a reagent in organic reactions.
4-(Diphenylphosphoryl)butan-2-one: Known for its extraction properties and selectivity towards certain metal ions.
Uniqueness
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine is unique due to the combination of the diphenylphosphoryl group and the tetrafluoropyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .
Properties
Molecular Formula |
C17H10F4NOP |
|---|---|
Molecular Weight |
351.23g/mol |
IUPAC Name |
4-diphenylphosphoryl-2,3,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C17H10F4NOP/c18-13-15(14(19)17(21)22-16(13)20)24(23,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
QZIAMNCKZIRGPR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C(=NC(=C3F)F)F)F |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C(=NC(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(11H-indeno[1,2-b]quinoxalin-11-ylidene)acetohydrazide](/img/structure/B377392.png)
![ethyl 5-(acetyloxy)-2-[({[5-(acetyloxy)-6-bromo-3-(ethoxycarbonyl)-1-methyl-1H-indol-2-yl]methyl}anilino)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate](/img/structure/B377393.png)
![4-Bromo-2-({[5-bromo-2-(2,6-dimethylanilino)-1-benzofuran-4-yl]imino}methyl)phenol](/img/structure/B377394.png)



![5-Nitro-4-{4-[4-({5-nitro-2,1,3-benzoxadiazol-4-yl}amino)benzyl]anilino}-2,1,3-benzoxadiazole](/img/structure/B377403.png)

![1-[(4-Butylphenyl)amino]-4-(methylamino)anthracene-9,10-dione](/img/structure/B377407.png)





